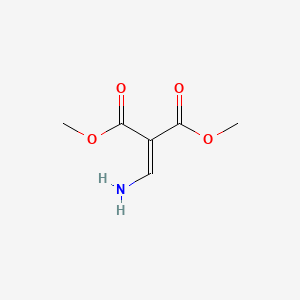
5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide, also known as DDPC, is a chemical compound that has shown potential in scientific research. DDPC belongs to the class of pyridine carboxamides and has been studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide has been shown to inhibit the production of reactive oxygen species, which are involved in inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide in lab experiments is its potential as an antitumor and anti-inflammatory agent. 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide has also been shown to have low toxicity in normal cells. However, one limitation of using 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide in lab experiments is its limited solubility in water, which can affect its bioavailability.
Orientations Futures
There are several future directions for research on 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide. One direction is to study the potential of 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide as a combination therapy with other antitumor or anti-inflammatory agents. Another direction is to study the potential of 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide in animal models of cancer and inflammation. Additionally, further studies are needed to determine the optimal dosage and administration of 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide for its potential use in clinical settings.
In conclusion, 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide is a chemical compound that has shown potential in scientific research for its antitumor and anti-inflammatory properties. Further studies are needed to determine its optimal use in clinical settings.
Méthodes De Synthèse
The synthesis of 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide involves the reaction of 2,5-dichloropyridine-3-carboxylic acid with thionyl chloride, followed by the reaction with 2,5-dichloroaniline. The resulting product is then purified to obtain 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide.
Applications De Recherche Scientifique
5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide has been studied for its potential as an antitumor agent. Research has shown that 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide can inhibit the growth of cancer cells in vitro and in vivo. 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide has also been studied for its potential as an anti-inflammatory agent. Studies have shown that 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide can inhibit the production of inflammatory cytokines.
Propriétés
IUPAC Name |
5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4N2O/c13-7-1-2-8(14)10(4-7)18-12(19)6-3-9(15)11(16)17-5-6/h1-5H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHVLJMPJIHGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=CC(=C(N=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2583185.png)
![N-(2,4-difluorophenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2583186.png)


![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(2-methylbutan-2-yl)-1H-pyrrole-2-carboxamide](/img/structure/B2583189.png)
![4-Chloro-2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2583191.png)
![(4-fluorophenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2583193.png)
![2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2583195.png)
![N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-phenoxyacetamide](/img/structure/B2583196.png)
![N-(cyanomethyl)-3-[(Z)-2-methylpent-2-enoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2583197.png)
![Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate](/img/structure/B2583198.png)
![Tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate](/img/structure/B2583200.png)
![3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propylquinolin-4(1H)-one](/img/structure/B2583202.png)
![N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]acetamide](/img/structure/B2583203.png)